molecular formula C22H18N4OS B12295336 N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide CAS No. 303162-70-1

N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide

Cat. No.: B12295336
CAS No.: 303162-70-1
M. Wt: 386.5 g/mol
InChI Key: CYRKVIBBUINBNP-UHFFFAOYSA-N
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Description

N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound is known for its unique structural features, which include a thiazole ring, a pyridine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the thiazole intermediate.

    Formation of the Benzamide Moiety: The final step involves the acylation of the amino group on the pyridine ring with benzoyl chloride to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound often employs continuous flow microreactor systems to optimize reaction conditions and improve yield. These systems allow for precise control over reaction parameters such as temperature, pressure, and reagent concentration, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and benzamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole and pyridine rings enable it to bind to active sites on proteins, modulating their activity. This binding can lead to the inhibition or activation of enzymatic processes, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide is unique due to its combination of thiazole, pyridine, and benzamide structures.

Properties

CAS No.

303162-70-1

Molecular Formula

C22H18N4OS

Molecular Weight

386.5 g/mol

IUPAC Name

N-[4-[2-amino-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]benzamide

InChI

InChI=1S/C22H18N4OS/c1-14-6-5-9-16(12-14)19-20(28-22(23)26-19)17-10-11-24-18(13-17)25-21(27)15-7-3-2-4-8-15/h2-13H,1H3,(H2,23,26)(H,24,25,27)

InChI Key

CYRKVIBBUINBNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)N)C3=CC(=NC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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